molecular formula C11H15BrN2O2S B577550 3-Bromo-5-(2-methylpiperidin-1-ylsulfonyl)pyridine CAS No. 1284006-43-4

3-Bromo-5-(2-methylpiperidin-1-ylsulfonyl)pyridine

Cat. No.: B577550
CAS No.: 1284006-43-4
M. Wt: 319.217
InChI Key: ZSSCWYFGPDNTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(2-methylpiperidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C11H15BrN2O2S and a molecular weight of 319.22 g/mol . This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a 2-methylpiperidin-1-ylsulfonyl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Bromo-5-(2-methylpiperidin-1-ylsulfonyl)pyridine typically involves multi-step organic reactions. One common method involves the bromination of 5-(2-methylpiperidin-1-ylsulfonyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Bromo-5-(2-methylpiperidin-1-ylsulfonyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction and reagents used.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-methylpiperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Bromo-5-(2-methylpiperidin-1-ylsulfonyl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-bromo-5-(2-methylpiperidin-1-yl)sulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-9-4-2-3-5-14(9)17(15,16)11-6-10(12)7-13-8-11/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSCWYFGPDNTEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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